N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride
Description
N-[3-(2-Methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride (CAS: 462059-70-7) is a synthetic organic compound with the molecular formula C₁₈H₂₇ClN₂ and a molecular weight of 306.88 g/mol . Structurally, it consists of:
- A 2-methylindole moiety, a heterocyclic aromatic system common in bioactive molecules (e.g., serotonin, tryptophan derivatives).
- A propyl linker bridging the indole and cyclohexanamine groups.
- A cyclohexanamine group, a saturated six-membered ring with an amine substituent, influencing lipophilicity and steric bulk.
- A hydrochloride salt to enhance solubility and stability.
The cyclohexyl group may confer improved blood-brain barrier penetration compared to simpler amines .
Properties
IUPAC Name |
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.ClH/c1-14-16(17-10-5-6-12-18(17)20-14)11-7-13-19-15-8-3-2-4-9-15;/h5-6,10,12,15,19-20H,2-4,7-9,11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEHOTKYPRKGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCCNC3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride typically involves the following steps:
Indole Synthesis: The starting material, 2-methylindole, is synthesized through the Fischer indole synthesis or other suitable methods.
Propyl Chain Addition: The propyl chain is introduced via a nucleophilic substitution reaction, where 2-methylindole reacts with an appropriate propyl halide.
Cyclohexanamine Attachment: The cyclohexanamine moiety is then attached to the propyl chain through a reductive amination reaction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and various optimization techniques are employed to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide), polar aprotic solvents (e.g., DMF), and elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other hydrochlorides featuring aromatic/heterocyclic systems linked via propylamine chains . Below is a detailed comparison:
Structural and Functional Comparison
Table 1: Key Properties of N-[3-(2-Methyl-1H-indol-3-yl)propyl]cyclohexanamine Hydrochloride and Analogues
Key Observations :
Indole vs. Quinazolinyl (Alfuzosin): The target compound’s 2-methylindole is less polar than Alfuzosin’s tetrahydrofuranamide-quinazolinyl system, likely altering solubility and target specificity.
Aromatic Systems (Cinacalcet) :
- Cinacalcet’s naphthalene and trifluoromethyl phenyl groups enhance metabolic stability and calcium-sensing receptor (CaSR) binding. The target compound’s indole may favor different receptor targets (e.g., 5-HT receptors) .
Cyclohexyl vs.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity :
- Solubility :
- Hydrochloride salts generally improve aqueous solubility. However, the bulky indole and cyclohexyl groups may limit solubility compared to Alfuzosin’s polar tetrahydrofuranamide .
Biological Activity
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse pharmacological activities. The structure can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : C_{15}H_{22}ClN
- Molecular Weight : 263.80 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with indole structures often act on serotonin receptors, which are crucial in mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The indole structure allows for binding to serotonin receptors, potentially influencing mood and anxiety levels.
- Dopaminergic Activity : Preliminary studies suggest that the compound may also interact with dopaminergic pathways, which are vital for reward and motor control.
Antidepressant-like Effects
In animal models, this compound has demonstrated significant antidepressant-like effects. These effects are comparable to established antidepressants, suggesting a potential therapeutic application in treating depression.
Neuroprotective Properties
Studies have shown that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. The mechanism appears to involve the modulation of inflammatory pathways and oxidative stress reduction.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Study on Antidepressant Activity :
- Neuroprotection in Neurodegenerative Models :
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antidepressant, Neuroprotective | Serotonin receptor modulation, Anti-inflammatory |
| Fluoxetine | Antidepressant | Selective serotonin reuptake inhibitor |
| Donepezil | Neuroprotective | Acetylcholinesterase inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
